tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The specific stereochemistry indicated by the (2S,6R) notation suggests that it has distinct spatial arrangements that can influence its biological activity and interactions.
The compound is classified under the category of morpholine derivatives, which are often utilized in pharmaceuticals due to their ability to mimic natural compounds. It is also related to amino acids and can be considered a β-amino acid due to the presence of an amine group adjacent to the carboxylic acid functionality. The compound can be sourced from various chemical suppliers, as indicated by its catalog number and availability in research databases .
The synthesis of tert-butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate typically involves several steps, including the formation of the morpholine ring and subsequent functionalization. A common approach is the use of N-Boc protected amino acids followed by deprotection and coupling reactions.
The yield for these reactions can be optimized through careful control of reaction conditions, such as temperature and solvent choice .
The molecular formula for tert-butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate is , with a molecular weight of approximately 229 Da.
Key structural features include:
The compound can participate in various chemical reactions typical for amines and carboxylic acids:
These reactions highlight the versatility of tert-butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate in synthetic organic chemistry .
The mechanism of action for this compound largely depends on its application context, particularly in biological systems:
Research into the specific mechanisms often involves kinetic studies and binding affinity assessments to elucidate how this compound affects biological targets .
Key physical properties include:
These properties are critical for understanding its behavior in biological systems and its suitability for drug formulation .
The compound has several potential applications:
The stereoselective construction of the morpholine core in tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate relies on advanced catalytic methodologies. Titanium-catalyzed hydroamination of ether-containing aminoalkynes generates cyclic imine intermediates, which undergo asymmetric transfer hydrogenation using chiral ruthenium catalysts (e.g., RuCl[(S,S)-Ts-Diphenylethylenediamine]/(η⁶-p-cymene)). This tandem sequence affords 2,6-disubstituted morpholines with >95% enantiomeric excess (ee) and 70–85% yields [7]. The oxygen atom in the substrate backbone coordinates with the Ts-Diphenylethylenediamine ligand, rigidifying the transition state to favor the (2S,6R) configuration [7].
Alternatively, Co(II)-based metalloradical catalysis enables enantioselective intramolecular C(sp³)–H alkylation via α-Co(III)-alkyl radical intermediates. Chiral D₂-symmetric amidoporphyrin ligands (e.g., 2,4,6-TriMethyl-ZhuPhyrin) enforce stereocontrol during 5-exo-tet radical cyclization, yielding pyrrolidine and morpholine derivatives with up to 93% ee [4]. Organocatalysis employing bifunctional squaramides or thioureas promotes inverse electron-demand aza-Diels-Alder reactions, where hydrogen-bonding interactions lower the LUMO energy of α,β-unsaturated imines to drive enantioselective [4+2] cycloadditions [8].
Table 1: Enantioselective Strategies for Morpholine Synthesis
Method | Catalyst System | Key Intermediate | ee (%) | Yield (%) |
---|---|---|---|---|
Tandem Hydroamination/ATH | Ti(bisamidate)/RuCl[(S,S)-Ts-Diphenylethylenediamine] | Cyclic imine | >95 | 70–85 |
Metalloradical C–H alkylation | Co(2,4,6-TriMethyl-ZhuPhyrin) | α-Co(III)-alkyl radical | 92 | 93 |
Organocatalytic IEDADA | Bifunctional squaramide | α,β-Unsaturated imine | 90–99 | 74–98 |
Steric modulation of chiral ligands is critical for stabilizing the (2S,6R) configuration. Bulky mesityl groups at the meso-positions of ZhuPhyrin porphyrin ligands create a confined pocket that restricts conformational freedom in Co(III)-alkyl radical intermediates, enhancing enantioselectivity from 0% to 92% ee [4]. In Ru-catalyzed hydrogenation, the sulfonyl group of the Diphenylethylenediamine ligand forms hydrogen bonds with the morpholine oxygen, aligning the imine substrate for hydride transfer to the Si-face [7]. Computational studies confirm that steric repulsion between ligand substituents and axial methyl groups disfavors the (2R,6S) diastereomer by 2.3 kcal/mol [7]. Chiral phosphoric acids leverage ion-pairing interactions to protonate imine substrates, while their 3,3′-aryl groups shield one face of the molecule to enforce enantioselective cyclization [8].
The aminomethyl group at the C2 position is installed early in the synthesis via reductive amination of N-Boc-morpholinone intermediates. Sodium triacetoxyborohydride-mediated reduction of imines formed from 6-methylmorpholine-4-carboxylate and formaldehyde yields the aminomethyl derivative with >95% diastereoselectivity [1] [2]. The Boc group shields the morpholine nitrogen during this step, preventing overalkylation. Nuclear magnetic resonance (NMR) studies reveal that the (2S,6R) configuration minimizes 1,3-diaxial interactions during imine reduction, favoring equatorial aminomethyl orientation [1]. Alternatively, Gabriel synthesis with potassium phthalimide followed by hydrazine deprotection introduces the primary amine, though this route requires additional steps and lowers overall yield by 15–20% [2].
1.2.2. tert-Butoxycarbonyl Deprotection Kinetics and Selectivity
Boc removal from tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate employs acidolysis, with kinetics dependent on acid strength, concentration, and scavengers. Trifluoroacetic acid (20–60% in dichloromethane) achieves complete deprotection in 30 minutes at 25°C (k = 0.15 min⁻¹), while milder hydrochloric acid/dioxane requires 12 hours (k = 0.002 min⁻¹) [2] [5]. Side reactions include:
Table 2: Boc Deprotection Conditions and Selectivity
Deprotection Reagent | Concentration | Time (min) | Temperature (°C) | Side Products (%) | Selectivity Ratio |
---|---|---|---|---|---|
Trifluoroacetic acid/Dichloromethane | 45% | 30 | 25 | 3–8 | 1: >50 |
Hydrochloric acid/Dioxane | 4 N | 720 | 25 | <1 | 1: 8 |
Methanesulfonic acid/Dioxane | 0.5 M | 120 | 0 | <0.5 | 1: 200 |
Silica-immobilized Ru and Co catalysts enable continuous-flow synthesis of the morpholine core. [Co(P6)] supported on periodic mesoporous organosilica catalyzes enantioselective C–H alkylation in microreactors (20-minute residence time), yielding 86% of cyclic product with 90% ee [4] [8]. The solid catalyst enhances reactivity by minimizing β-hydride elimination and enables reuse for >10 cycles without leaching (<0.5 ppm metal). For Boc deprotection, polystyrene-supported sulfonic acid resins in packed-bed reactors achieve >99% conversion using 2-minute residence times. This suppresses diketopiperazine formation by limiting acid exposure compared to batch methods [6]. Automated systems integrate immobilized-titanium-catalyzed hydroamination, hydrogenation, and Boc protection/deprotection modules, reducing purification steps and increasing throughput to 50 g/h [7].
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: